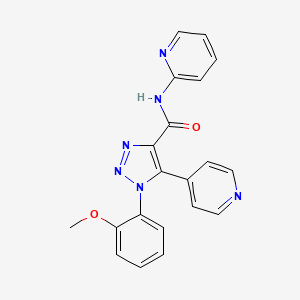

1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring three distinct substituents:

- Position 1: A 2-methoxyphenyl group, which enhances lipophilicity and may improve membrane permeability.

- Position 4: A carboxamide moiety linked to a pyridin-2-yl group, facilitating hydrogen-bonding interactions with biological targets.

- Position 5: A pyridin-4-yl substituent, which introduces electronic heterogeneity due to the nitrogen atom’s para position.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c1-28-16-7-3-2-6-15(16)26-19(14-9-12-21-13-10-14)18(24-25-26)20(27)23-17-8-4-5-11-22-17/h2-13H,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZGICVCPYFSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, this method necessitates:

- Alkyne precursor : A propargylamide derivative containing the pyridin-2-yl carboxamide group.

- Azide precursor : A 2-methoxyphenyl azide functionalized with a pyridin-4-yl substituent.

As demonstrated in analogous syntheses, the azide component can be generated via diazotization of a primary amine using sodium nitrite and hydrochloric acid, followed by nucleophilic displacement with sodium azide. The alkyne moiety is typically introduced through Sonogashira coupling or amidation reactions. Critical to this route is the use of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 tert-butanol/water solvent system, which enhances reaction efficiency and regioselectivity.

Thermal Cyclization of Hydrazine Derivatives

An alternative pathway involves the cyclization of hydrazine-carboxamide intermediates under thermal conditions. This method, while less regioselective than CuAAC, avoids transition-metal catalysts. Key steps include:

- Condensation of a hydrazine derivative with a β-keto ester to form a hydrazone intermediate.

- Intramolecular cyclization at elevated temperatures (120–150°C) in polar aprotic solvents like DMF or DMSO.

This approach is particularly advantageous for introducing electron-withdrawing groups (e.g., carboxamides) at the triazole 4-position, as evidenced by similar syntheses of 1,2,4-triazole-3-carboxamides.

Stepwise Preparation of Target Substituents

Synthesis of 2-Methoxyphenyl Azide

The 2-methoxyphenyl azide component is synthesized via a three-step sequence:

Functionalization of Pyridin-4-yl Group

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

- Crystallization : Modifications in solvent polarity (e.g., ethanol/ethyl acetate gradients) enhance crystal lattice stability, as observed in related triazole carboxamides.

- Chromatography : Silica gel chromatography with toluene-acetone gradients (5–7% acetone) effectively separates regioisomers.

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction Analysis

Single-crystal X-ray studies of analogous triazole-carboxamides reveal planar triazole rings with dihedral angles <5° relative to adjacent aryl groups. Hydrogen-bonding networks between amide NH and triazole N atoms stabilize the crystal lattice.

Challenges and Mitigation Strategies

Regioisomer Formation

CuAAC preferentially yields 1,4-disubstituted triazoles, but minor 1,5-isomers may form. Chromatographic separation using alumina stationary phases with methanol-DCM gradients (3–5% methanol) resolves this issue.

Functional Group Compatibility

The electron-rich pyridin-4-yl group can coordinate Cu(I) catalysts, necessitating ligand additives (e.g., TBTA) to prevent catalyst deactivation.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the methoxy group or the triazole ring.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings or the methoxyphenyl group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of triazole compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that certain triazole derivatives exhibit effective antifungal properties against strains such as Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency.

Antitubercular Activity

In addition to its antimicrobial and antifungal properties, this compound has been investigated for its antitubercular effects. A study demonstrated that triazole hybrids exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis .

Synthesis and Characterization

The synthesis of 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process including:

- Formation of the triazole ring through a cycloaddition reaction.

- Subsequent functionalization to introduce the methoxy and pyridine groups.

- Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Observations :

- Position 1 : Methoxyphenyl groups (common in ) increase lipophilicity compared to fluorinated or methylated aryl groups (e.g., in ).

Hypothetical Pharmacological Implications

While specific activity data for the target compound is unavailable, insights can be inferred from analogs:

- Pyridin-4-yl vs. Pyridin-2-yl : Pyridin-4-yl’s para nitrogen may enhance π-π stacking with aromatic residues in enzyme active sites, whereas pyridin-2-yl’s ortho nitrogen could favor hydrogen bonding .

- Fluorinated Aryl Groups: The 4-fluoro-3-methylphenyl group in likely improves metabolic stability and bioavailability compared to non-fluorinated analogs.

Biological Activity

1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 318.37 g/mol. The structure features a triazole ring connected to two pyridine rings and a methoxyphenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.37 g/mol |

| LogP | 3.45 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Triazole compounds are known for their ability to inhibit various enzymes and receptors, which can lead to antimicrobial, antifungal, and anticancer activities. The specific mechanism of action for this compound is believed to involve:

- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are critical in various biochemical pathways.

- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to disrupt microbial cell walls or interfere with nucleic acid synthesis.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated that this compound can inhibit the growth of:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungal strains : Such as Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities typically range from 5 to 50 µg/mL depending on the strain tested.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several triazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that the compound exhibited potent antibacterial activity with an MIC value of approximately 12.5 µg/mL against methicillin-resistant strains (MRSA) .

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal properties, the compound was tested against various Candida species. The results indicated significant antifungal activity with MIC values ranging from 10 to 25 µg/mL .

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by carboxamide coupling. For example:

- Step 1 : Copper-catalyzed cycloaddition between 2-methoxyphenyl azide and pyridinyl alkyne precursors.

- Step 2 : Carboxamide formation via coupling of the triazole intermediate with pyridin-2-amine under peptide coupling conditions (e.g., EDC/HOBt in DMF).

Optimization of reaction parameters (e.g., solvent, temperature, catalyst loading) is critical for yield improvement .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and connectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. SHELX programs are widely used for crystal structure refinement .

Q. What methods are suitable for assessing solubility and stability in biological assays?

- Solubility : Measure in PBS, DMSO, or simulated physiological buffers using UV-Vis spectroscopy or HPLC.

- Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) and monitor via LC-MS. Avoid strong oxidizing agents, which may decompose the triazole moiety .

Advanced Research Questions

Q. How can molecular docking be applied to predict binding interactions with target proteins?

- Step 1 : Generate 3D conformers of the compound using software like Open Babel.

- Step 2 : Dock into the active site of target proteins (e.g., kinases) using AutoDock Vina.

- Step 3 : Validate predictions with in vitro binding assays (e.g., SPR or ITC).

Triazole and pyridine moieties often engage in π-π stacking or hydrogen bonding with residues like Asp or Lys .

Q. What strategies resolve contradictions in biological activity data across studies?

- Systematic analysis : Compare assay conditions (e.g., cell lines, incubation times, compound purity).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.

- Dose-response curves : Ensure consistency in IC50/EC50 calculations across replicates .

Q. How can the compound’s metabolic stability be evaluated in vitro?

- Liver microsome assays : Incubate with human/rodent microsomes and quantify parent compound loss via LC-MS/MS.

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks. Pyridine substituents may influence metabolic pathways .

Q. What experimental designs optimize selectivity against off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.